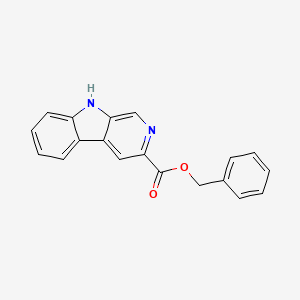

Benzyl 9H-beta-carboline-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78538-68-8 |

|---|---|

Molecular Formula |

C19H14N2O2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

benzyl 9H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C19H14N2O2/c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2 |

InChI Key |

RIBGRHBSANWOGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzyl 9h Beta Carboline 3 Carboxylate

Classical and Contemporary Synthetic Pathways

The construction of the tricyclic β-carboline system is a well-established field in organic chemistry, with traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions being cornerstone strategies. nih.gov These reactions typically utilize tryptophan or tryptamine (B22526) derivatives as starting materials to form either tetrahydro-β-carbolines (THBCs) or dihydro-β-carbolines (DHBCs), which then require an aromatization step to yield the fully aromatic β-carboline. ljmu.ac.uk

The Pictet-Spengler reaction is a fundamental and widely used method for synthesizing tetrahydro-β-carbolines. rsc.org This reaction involves the condensation of a β-arylethylamine, such as tryptophan or its esters, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular electrophilic substitution to form the new heterocyclic ring. rsc.org

For the synthesis of precursors to Benzyl (B1604629) 9H-beta-carboline-3-carboxylate, L-tryptophan methyl or benzyl esters are common starting materials. rsc.orgnih.gov The reaction of these esters with an appropriate aldehyde under acidic conditions leads to the formation of a 1,2,3,4-tetrahydro-β-carboline-3-carboxylate. nih.gov The stereochemical outcome of this reaction can often be controlled by the reaction conditions. For instance, kinetic control at lower temperatures tends to favor the cis diastereomer, while thermodynamic control at higher temperatures can lead to the trans product. wikipedia.orgnih.gov

Several variations of the Pictet-Spengler reaction have been developed to improve yields and stereoselectivity. researchgate.net These include the use of various Brønsted and Lewis acid catalysts, as well as conducting the reaction in different solvent systems, including environmentally benign options like water. rsc.orgnih.gov Microwave-assisted Pictet-Spengler procedures have also been shown to significantly reduce reaction times and simplify purification. researchgate.net

| Tryptophan Derivative | Carbonyl Compound | Conditions | Product | Key Feature |

|---|---|---|---|---|

| L-tryptophan methyl ester | Formaldehyde | Acid catalyst, heat | Methyl 1,2,3,4-tetrahydro-β-carboline-3-carboxylate | Classic synthesis of the core THBC structure. nih.gov |

| D-tryptophan methyl ester | Piperonal | Acid catalyst, various solvents | Precursor to Tadalafil (Cialis) | Demonstrates stereoselective synthesis. researchgate.net |

| Tryptamine | Various aldehydes | l-tartaric acid, water | 1-substituted-1,2,3,4-tetrahydro-β-carbolines | Highlights the use of green chemistry principles. nih.gov |

| N-benzyl tryptophan methyl ester | α-ketoglutaric acid | Heat | trans-diester and δ-lactam mixture | Used in the total synthesis of alkaloids like talpinine. nih.gov |

The conversion of the tetrahydro-β-carboline (THBC) or dihydro-β-carboline (DHBC) intermediates into the fully aromatic β-carboline ring system is a crucial step in the synthesis. ljmu.ac.uk A variety of oxidation methods have been employed for this dehydrogenation process.

Traditional methods often involve the use of stoichiometric metallic oxidants or harsh reaction conditions. nih.gov These include reagents like palladium on carbon (Pd/C), sulfur in refluxing xylene, manganese dioxide (MnO₂), selenium dioxide (SeO₂), and potassium permanganate (B83412) (KMnO₄). ljmu.ac.ukmdpi.com While effective, these methods can sometimes lead to side reactions or require high temperatures and long reaction times. nih.gov

More recently, milder and more efficient aromatization techniques have been developed. researchgate.net These include the use of 2-iodoxybenzoic acid (IBX), which allows for the dehydrogenation of THBCs at room temperature. nih.gov Other modern reagents include trichloroisocyanuric acid (TCCA) and N-bromosuccinimide (NBS), which have been used for the oxidative dehydrogenation of the C-ring. nih.govresearchgate.net Furthermore, metal-free protocols using iodine in the presence of an oxidant like hydrogen peroxide have been developed for the chemoselective aromatization of THBCs. researchgate.net In some cases, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been found to be superior for the aromatization of THBCs with an ester group at the C3 position. ljmu.ac.uk

| Reagent | Substrate | Conditions | Advantage |

|---|---|---|---|

| Palladium on carbon (Pd/C) | Tetrahydro-β-carboline | High temperature, refluxing solvent | Classical and widely used method. nih.gov |

| Sulfur | Tetrahydro-β-carboline | Refluxing xylene | Another traditional method. nih.gov |

| 2-Iodoxybenzoic acid (IBX) | Tetrahydro-β-carboline | Room temperature | Mild reaction conditions. nih.gov |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Tetrahydro-β-carboline | Varies | Effective for oxidation. ljmu.ac.uk |

| CuBr₂ | Dihydro-β-carboline | Amine base, air | Mild, catalytic oxidation. ljmu.ac.uk |

The introduction of a benzyl group at the N-9 position of the β-carboline ring is a key step in the synthesis of Benzyl 9H-beta-carboline-3-carboxylate and its analogs. This is typically achieved through an N-alkylation reaction.

A common strategy involves the reaction of a pre-formed β-carboline-3-carboxylate ester with a benzyl halide, such as benzyl bromide, in the presence of a base. nih.gov Sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is a frequently used base for this transformation. ikm.org.my This method allows for the direct benzylation of the indole (B1671886) nitrogen.

Alternatively, the benzyl group can be introduced at an earlier stage of the synthesis. For example, N-benzylated tryptophan derivatives can be used as starting materials in the Pictet-Spengler reaction. nih.gov This approach can influence the stereochemical outcome of the cyclization and avoids the need for a separate N-alkylation step on the final β-carboline core. mdpi.com

The Krapcho decarboxylation is a useful reaction for the synthesis of β-carboline analogs that are unsubstituted at the C-3 position. wikipedia.org This reaction specifically removes an ester group that is beta to another electron-withdrawing group, which is the case for β-carboline-3-carboxylates. youtube.com

The reaction is typically carried out by heating the β-carboline ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or DMF, often in the presence of a salt such as sodium chloride, lithium chloride, or sodium cyanide. chem-station.comorganicreactions.org The presence of water is also common. youtube.com This method is advantageous as it proceeds under relatively neutral conditions, avoiding the harsh acidic or basic conditions required for traditional saponification and decarboxylation sequences. wikipedia.org

A notable application of this reaction is the one-step synthesis of N2,N9-benzylated quaternary β-carbolinium salts. ikm.org.my In this procedure, the treatment of ethyl β-carboline-3-carboxylate with a benzyl bromide in the presence of sodium hydride in refluxing DMF leads to both N-alkylation and decarboxylation in a single pot. ikm.org.my

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of the β-carboline scaffold. nih.gov These methods offer alternative routes to the β-carboline core and allow for the introduction of a wide range of substituents.

One approach involves the palladium-catalyzed iminoannulation of alkynes. nih.gov This method can be used to construct the pyridine (B92270) ring of the β-carboline system by reacting an appropriately substituted indole derivative with an alkyne in the presence of a palladium catalyst. nih.gov Another strategy is the palladium-catalyzed intramolecular Heck reaction, which can be used to form the β-carboline ring system from a suitably functionalized precursor. ljmu.ac.uk

Palladium catalysis has also been employed in cascade reactions. For instance, a palladium-catalyzed Sonogashira coupling followed by an intramolecular [2+2+2] cyclization has been used to synthesize annulated β-carbolines. nih.gov Furthermore, palladium-catalyzed cyclocondensation between allenyltryptamines and aryl iodides provides a route to 1-vinyltetrahydro-β-carbolines, which can then be oxidized to the corresponding β-carbolines. acs.org

Beyond the classical and palladium-catalyzed methods, several other novel synthetic strategies for constructing the β-carboline skeleton have been reported. These include:

Gold-catalyzed reactions: Gold catalysts have been used for the formal [4+2]-cycloaddition between indolyl azides and ynamides to form 3-amino-β-carbolines. ljmu.ac.uk

Copper-catalyzed reactions: A copper-catalyzed arene-ynamide cyclization has been developed to access β-carbolines. ljmu.ac.uk

Acid-catalyzed dehydrative annulation: Tetrahydro-β-carbolines can be synthesized from 2-indolylmethyl azides and propargylic alcohols through an acid-catalyzed cascade reaction involving a Friedel-Crafts-type alkylation and an intramolecular "Click" reaction. rsc.org

Mannich reaction: A series of β-carboline-based N-heterocyclic carbenes have been prepared via a Mannich reaction between a β-carboline derivative, formaldehyde, and primary amines. acs.org

These newer methods often provide access to unique substitution patterns and functional groups on the β-carboline core that may be difficult to achieve through traditional routes.

Functional Group Modifications and Derivatization

The carboxylate group at the C-3 position of the β-carboline ring is a key handle for derivatization through esterification and amidation reactions. These modifications are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Esterification: While the subject compound is itself a benzyl ester, further transesterification or synthesis of different esters can be achieved. For instance, the synthesis of methyl 1-methyl-9H-β-carboline-3-carboxylate has been reported starting from tryptophan methyl ester and ethanal. This methyl ester can then be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, which serves as a precursor for other esters sciforum.net.

Amidation: The conversion of the C-3 carboxylic acid to an amide is a common and significant modification. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a desired amine. For example, β-carboline-3-carboxylic acid can be reacted with an excess of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine in the presence of a weak base like triethylamine (B128534) to neutralize the HCl generated during the reaction, yielding the desired amide mdpi.com. This method is crucial for synthesizing a variety of β-carboline amides with diverse substituents mdpi.comnih.gov. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are also employed for direct amidation of the carboxylic acid with amines nih.govjscimedcentral.com.

| Reaction Type | Reagents | Product | Reference |

| Ester Hydrolysis | NaOH (aq) | 1-Methyl-9H-β-carboline-3-carboxylic acid | sciforum.net |

| Amidation (via acid chloride) | 1. SOCl2, 2. Amine, Triethylamine | β-Carboline-3-carboxamide | mdpi.com |

| Amidation (coupling) | EDC, HOBt, Amine | β-Carboline-3-carboxamide | nih.govjscimedcentral.com |

The C-1 and N-9 positions of the β-carboline nucleus are frequent targets for substitution to modulate biological activity.

C-1 Substitution: The Pictet-Spengler reaction is a cornerstone for introducing substituents at the C-1 position. This reaction involves the condensation of a tryptamine derivative (like tryptophan) with an aldehyde or keto acid. For example, the reaction of L-tryptophan with various substituted benzaldehydes leads to the formation of 1-aryl-substituted tetrahydro-β-carbolines, which are then oxidized to the corresponding aromatic β-carbolines beilstein-journals.orgmdpi.com. This approach allows for the introduction of a wide array of aryl and alkyl groups at the C-1 position.

N-9 Substitution: The indole nitrogen (N-9) can be readily alkylated or arylated. For instance, N-benzylation of the β-carboline ring has been achieved to synthesize novel N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids nih.gov. Dimerization at the N-9 position has also been explored, where two β-carboline monomers are linked via an alkyl chain, such as 1,4-dibromobutane, to create bivalent β-carbolines analis.com.my.

| Position | Reaction | Reagents/Precursors | Resulting Structure | Reference |

| C-1 | Pictet-Spengler | L-tryptophan, Substituted aldehyde | 1-Substituted β-carboline | beilstein-journals.orgmdpi.com |

| N-9 | Alkylation | Benzyl bromide | 9-Benzyl-β-carboline | nih.gov |

| N-9 | Dimerization | 1,4-dibromobutane | N,N'-butane-linked β-carboline dimer | analis.com.my |

Dimeric β-carboline derivatives have garnered significant interest due to their potential for enhanced biological activity. These molecules consist of two β-carboline units connected by a linker. The synthesis of these dimers often involves linking the two monomers at various positions, including the N-9 position. A common strategy involves the reaction of a β-carboline with a bifunctional linker, such as 1,4-dibromobutane, to connect the N-9 positions of two separate β-carboline molecules analis.com.my.

The design of hybrid molecules, which combine the β-carboline scaffold with other pharmacologically active moieties, is a promising strategy for developing new therapeutic agents.

Quinazolinone Hybrids: Novel β-carboline-quinazolinone hybrids have been synthesized and evaluated for their biological potential. One synthetic approach involves a multi-step process starting with a Pictet-Spengler reaction to form the β-carboline core, followed by a series of modifications to introduce a quinazolinone moiety rsc.orgrsc.org. Another method involves the coupling of a β-carboline carboxylic acid with a 2-amino-alkyl benzamide (B126) using cyanuric chloride as a catalyst to yield the desired hybrid molecule rsc.org. A different strategy involves an acid-amine coupling reaction between a β-carboline acid and an appropriate quinazolinone precursor using EDC and HOBt jscimedcentral.com.

Amino Acid Conjugates: The conjugation of amino acids to the β-carboline framework has been explored to create compounds with potential anticancer properties. These syntheses can involve coupling the C-3 carboxyl group of the β-carboline with the amino group of an amino acid ester, or attaching amino acid side chains to other positions of the β-carboline ring system nih.govnih.gov. For example, novel N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids have been synthesized as potential DNA intercalating agents nih.gov.

Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

The structural elucidation of newly synthesized this compound derivatives relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for characterizing β-carboline derivatives. ¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For instance, the aromatic protons of the β-carboline and the benzyl group, as well as the methylene (B1212753) protons of the benzyl ester, exhibit characteristic chemical shifts repec.org. ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbons of the heterocyclic and aromatic rings are key diagnostic signals jscimedcentral.comrepec.org.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecules jscimedcentral.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For β-carboline esters and amides, characteristic absorption bands for the C=O stretching of the ester or amide, N-H stretching of the indole and amide, and C-H stretching of aromatic and aliphatic groups are observed mdpi.comrepec.org.

The combination of these techniques allows for the unambiguous confirmation of the structures of synthesized this compound and its derivatives jscimedcentral.comnih.govanalis.com.myrsc.orgrsc.org.

Structure Activity Relationship Sar Studies of Benzyl 9h Beta Carboline 3 Carboxylate and Its Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of β-carboline derivatives is intricately linked to their three-dimensional structure and the nature of substituents on the core ring system. The core scaffold itself, a tricyclic pyrido[3,4-b]indole, provides a planar structure essential for interacting with biological targets. nih.gov SAR studies have consistently shown that the antitumor and receptor-binding activities are highly dependent on the substituents at positions C1, C3, and N9. jscimedcentral.comnih.gov

For instance, the interaction with benzodiazepine (B76468) receptors (BzR), a common target for β-carbolines, is modulated by the electronic and steric properties of these substituents. asianpubs.org The planarity of the ring system is crucial for DNA intercalation, a mechanism underlying the cytotoxic effects of many β-carboline derivatives. nih.gov The introduction of various functional groups can enhance potency, alter the mode of action, and improve pharmacokinetic properties. Research has demonstrated that lipophilicity plays a significant role in the cytotoxic activity of these compounds. researchgate.net Furthermore, the presence of hydrogen bond acceptor atoms is a key determinant of their biological action. researchgate.net

Influence of N9-Benzyl Substitution on Pharmacological Profiles

Substitution at the N9 position of the indole (B1671886) nitrogen is a critical strategy for modifying the pharmacological profile of β-carboline derivatives. The introduction of a benzyl (B1604629) group, as seen in Benzyl 9H-beta-carboline-3-carboxylate, significantly impacts the molecule's lipophilicity and steric bulk, which in turn influences its interaction with biological targets.

Studies on various N9-substituted β-carbolines have shown that this position is a key pharmacophore for antitumor activity. nih.gov The addition of a benzyl group can enhance cytotoxic potency. For example, in a series of novel β-carboline derivatives designed as potential anticancer agents, the N9-benzyl group was a common structural feature. mdpi.comsciforum.net SAR analysis has indicated that substituents on this benzyl ring can further tune the activity. For instance, a 3-phenylpropyl group at the N9-position was found to be highly favorable for potent cytotoxic agents in a series of dimeric β-carbolines. nih.gov Similarly, in a study of 3,9-substituted β-carbolines, a 9-(2-methoxybenzyl) substituent resulted in a compound that effectively inhibited the growth of leukemia cells. nih.gov The N9-substitution generally serves to anchor the molecule within a receptor pocket or enhance its membrane permeability.

Importance of C3-Substituents in Modulating Bioactivity

The C3 position of the β-carboline ring is a pivotal point for chemical modification, and the nature of the substituent at this position profoundly dictates the compound's bioactivity. The carboxylate group, specifically a benzyl ester in the titular compound, is a common feature in many biologically active β-carbolines.

The size and electronic nature of the ester group or other functionalities at C3 can dramatically alter the compound's pharmacological profile, particularly its action at benzodiazepine receptors. Modifications at this site can shift the activity from agonist to antagonist or inverse agonist. SAR studies have consistently highlighted that introducing suitable substituents at C3 can accentuate antitumor activity and DNA binding ability. jscimedcentral.com For example, converting the C3-carboxylic acid to various amides has been shown to produce compounds with significant fungicidal activity. mdpi.com In the development of novel anticancer agents, linking heterocyclic scaffolds like quinazolinones or oxadiazoles (B1248032) to the C3 position has proven to be an effective strategy for enhancing cytotoxicity. jscimedcentral.commdpi.com This indicates that the C3 position is crucial for both ligand-receptor interactions and for attaching larger moieties to create hybrid molecules with enhanced or novel mechanisms of action. mdpi.com

| C3-Substituent Type | Resulting Biological Activity | Reference Example |

| Carboxylic Acid Ester | Modulates benzodiazepine receptor affinity | Methyl β-carboline-3-carboxylate |

| Substituted Amide | Fungicidal and Herbicidal Activity | N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide mdpi.com |

| Linked Heterocycle (Quinazolinone) | DNA Intercalation, Topoisomerase I Inhibition | C3-quinazolinone linked β-carboline conjugates jscimedcentral.com |

| Linked Heterocycle (Oxadiazole) | Enhanced Antitumor Activity | 3-substituted nitrogen-containing heterocyclic β-carboline derivatives mdpi.com |

Role of C1-Substituents in Receptor Interactions and Efficacy

SAR studies have revealed that the introduction of aryl groups, such as a phenyl group, at the C1 position often enhances cytotoxic activity. jscimedcentral.com This is attributed to increased steric hindrance and potential for pi-pi stacking interactions with DNA or amino acid residues in a protein's active site. jscimedcentral.com The nature of the substituent on this C1-phenyl ring can further refine the activity, with trends observed for different functional groups like methoxy (B1213986), fluoro, or methyl groups. jscimedcentral.com For instance, research on 1,3-disubstituted β-carbolines showed that a C1-phenyl ring bearing a 4-methoxy group resulted in superior cytotoxic activity compared to other substitutions. jscimedcentral.com The synthesis of C1-functionalized β-carbolines is an active area of research, with methods being developed for the rapid diversification of this position to explore new pharmacological properties. nih.gov

SAR Investigations of Dimeric and Hybrid Beta-Carbolines

To explore novel pharmacological space and enhance potency, researchers have synthesized and investigated dimeric and hybrid β-carboline molecules. Dimerization involves linking two β-carboline units, while hybrid molecules consist of a β-carboline scaffold covalently attached to another distinct pharmacophore. nih.gov

SAR studies on asymmetric dimeric β-carbolines, where two units are connected by a flexible linker, have revealed important structural requirements for antitumor activity. The length of the spacer linking the two moieties is critical; for instance, a linker of four methylene (B1212753) units was found to be favorable for cytotoxic potency. nih.gov In the realm of hybrid molecules, β-carbolines have been conjugated with various scaffolds known for their own biological activities, such as podophyllotoxin, salicylic (B10762653) acid, and pyridine (B92270). nih.govresearchgate.net These hybrids often exhibit synergistic or enhanced activity compared to their individual components. For example, hybrids of β-carboline and salicylic acid were found to be more potent anticancer agents than the parent compounds. nih.gov These studies demonstrate that combining the DNA-intercalating or receptor-binding properties of β-carbolines with other mechanisms of action is a promising strategy for developing new therapeutic agents. rsc.org

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Analyses

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, are powerful tools for understanding and predicting the biological activity of β-carboline derivatives. researchgate.net QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. asianpubs.orgresearchgate.net

Both 2D- and 3D-QSAR studies have been successfully applied to β-carboline analogues. nih.govresearchgate.net These models use various molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies), steric factors, and lipophilicity (SlogP), to build a predictive model. asianpubs.orgresearchgate.net For β-carbolines, QSAR models have indicated that descriptors related to lipophilicity and the number of hydrogen bond acceptors are often significantly correlated with cytotoxic activity. researchgate.net 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the spatial arrangement of electrostatic and steric fields that are favorable for activity. nih.gov These computational models not only help to explain the experimental SAR data but also guide the rational design of new, more potent analogues by predicting their activity before synthesis. benthamdirect.comnih.gov

Preclinical Biological Evaluation of Benzyl 9h Beta Carboline 3 Carboxylate Derivatives

Anticancer and Antiproliferative Investigations (in vitro and in vivo models)

The quest for novel and effective anticancer agents has led to the exploration of β-carboline derivatives, which have demonstrated significant potential in preclinical settings. These compounds have been shown to inhibit the growth of various cancer cell lines and modulate tumor growth in animal models, suggesting their promise as future chemotherapeutic agents.

A substantial body of evidence highlights the in vitro anticancer activity of Benzyl (B1604629) 9H-beta-carboline-3-carboxylate derivatives against a range of human cancer cell lines. For instance, sixteen novel N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids exhibited IC₅₀ values ranging from 10.95 µM to approximately 400 µM against five human carcinoma cell lines. nih.gov Another study reported the synthesis of fourteen β-carboline derivatives, with eleven demonstrating potent anticancer activity against both liver (HepG2) and adenocarcinoma (A549) cell lines. mdpi.com Notably, compound 1-(N, N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1, 2, 4-triazol-3-yl) β-carboline was found to be the most potent against both cancer cell lines, with activity comparable to the standard drug Adriamycin. mdpi.com

Further research into 3-(1H-tetrazol-5-yl)-β-carbolines revealed their efficacy against colorectal adenocarcinoma HCT116 and HT29 cell lines, with IC₅₀ values ranging from 3.3 µM to 9.6 µM. nih.gov These derivatives also showed significant activity against pancreatic adenocarcinoma (PANC-1), melanoma (A375), hepatocarcinoma (HEPG2), and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values below 8 μM. nih.gov A semi-synthetic derivative, B-9-3, which consists of two harmane molecules linked by a butyl group, displayed strong anti-cancer activity against human lung, breast, and colorectal carcinoma cell lines through the induction of apoptosis and inhibition of cell migration. nih.gov Additionally, Ethyl β-carboline-3-carboxylate (β-CCE) was found to reduce the viability of SiHa cervical cancer cells by inducing apoptosis, with an IC₅₀ value of 33.06 μg/ml. nih.gov

A series of β-carboline derivatives containing nitrogen heterocycles were also synthesized and screened for their antitumor activity. mdpi.com Among them, N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibited significant inhibitory activity against PC-3 cells with an IC₅₀ value of 9.86 µM. mdpi.com This compound was shown to suppress proliferation and migration, induce apoptosis, and cause cell cycle arrest in the G0/G1 phase in PC-3 cells. mdpi.com

| Derivative | Cancer Cell Lines | Observed Effect | IC₅₀ Values |

|---|---|---|---|

| N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids | Five human carcinoma cell lines | Cytotoxic | 10.95 µM to ~400 µM nih.gov |

| 1-(N, N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1, 2, 4-triazol-3-yl) β-carboline | HepG2 (liver), A549 (adenocarcinoma) | Potent anticancer activity | Comparable to Adriamycin mdpi.com |

| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116, HT29 (colorectal adenocarcinoma), PANC-1 (pancreatic adenocarcinoma), A375 (melanoma), HEPG2 (hepatocarcinoma), MCF-7 (breast adenocarcinoma) | Antiproliferative | 3.3 µM to 9.6 µM (colorectal); < 8 μM (others) nih.gov |

| B-9-3 | Human lung, breast, and colorectal carcinoma cell lines | Anti-proliferative, induction of apoptosis, inhibition of migration | Not specified nih.gov |

| Ethyl β-carboline-3-carboxylate (β-CCE) | SiHa (cervical cancer) | Reduced viability, induction of apoptosis | 33.06 μg/ml nih.gov |

| N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | PC-3 (prostate cancer) | Inhibitory, suppressed proliferation and migration, induced apoptosis, cell cycle arrest | 9.86 µM mdpi.com |

In vivo studies have corroborated the anticancer potential of β-carboline derivatives. Eight of the sixteen newly synthesized N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids demonstrated anti-tumor action in an S180 mouse model, with four of them showing potency equivalent to cytarabine. nih.gov

A study on a newly synthesized β-carboline derivative, designated "B-9-3," reported promising antitumor activity in vivo. nih.gov This small molecule was shown to significantly decrease tumor growth, with inhibition rates of 32% and 30.2% at medium and high doses, respectively, in an A549 lung cancer model. nih.gov In another model, the inhibitory rate of B-9-3 reached about 47.5% at a high dose. nih.gov The antitumor effects of B-9-3 were also associated with an enhanced immune response, as evidenced by a reduction of regulatory T cells and an increase in CD4+/CD8+ T cells. nih.gov

Antiparasitic and Antileishmanial Activity Assessment

The search for new treatments for parasitic diseases has also included the evaluation of β-carboline derivatives. Leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, is a significant global health problem with limited effective treatments. nih.gov

In a study investigating the antileishmanial potential of β-carboline-3-carboxamide derivatives, N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide demonstrated the most potent activity against Leishmania amazonensis. nih.gov This compound exhibited IC₅₀ values of 2.6 µM and 1.0 µM against promastigote and axenic amastigote forms of the parasite, respectively. nih.gov Against the clinically relevant intracellular amastigote forms, it showed a 50% growth inhibitory concentration of 1.0 µM. nih.gov Morphological analysis of treated promastigotes revealed alterations in cell shape and damage to the nuclear membrane. nih.gov

| Parasite Form | IC₅₀ Value |

|---|---|

| Promastigote | 2.6 µM nih.gov |

| Axenic amastigote | 1.0 µM nih.gov |

| Intracellular amastigote | 1.0 µM (50% growth inhibitory concentration) nih.gov |

Neuropharmacological Potentials and Behavioral Studies (Anxiolytic, Antidepressant)

β-carboline derivatives have been investigated for their effects on the central nervous system, with some compounds showing potential as anxiolytic and antidepressant agents. These effects are often mediated through interactions with neurotransmitter systems. nih.gov

Several β-carboline derivatives have been shown to compete with ³H-diazepam for binding to benzodiazepine (B76468) (BDZ) receptors in brain cortex membrane preparations, with IC₅₀ values in the nanomolar range. nih.gov The efficacy of these compounds as inverse agonists of the BDZ receptor in an EEG paradigm was found to parallel the reduction of their apparent binding affinity in the presence of GABA. nih.gov

Furthermore, β-carbolines are recognized as a prominent class of bioactive molecules that exhibit monoamine oxidase-A (MAO-A) inhibition. researchgate.net MAO-A inhibitors are effective therapeutic agents for neurological conditions such as depression and anxiety. researchgate.net In general, β-carbolines have been found to modulate the 5-HT and GABA systems, promote neurogenesis, and induce a neuroendocrine response, making them effective in various animal models of depression. nih.gov

Antioxidant Activity and Oxidative Stress Reduction Mechanisms

Oxidative stress is implicated in the pathophysiology of numerous diseases. The antioxidant properties of β-carboline derivatives have been evaluated, demonstrating their potential to mitigate oxidative damage.

Research has shown that certain β-carboline derivatives exhibit antioxidant activity comparable to vitamin C. nih.gov The antioxidant capacity of these compounds has been assessed using methods such as the DPPH free radical scavenging activity test and the FRAP test. nih.gov Some derivatives, particularly at low concentrations, have shown notable antioxidant properties. nih.govptfarm.pl For instance, phenolic and benzyloxy derivatives have demonstrated superior antioxidant activities in inhibiting LDL oxidation. nih.gov These compounds have also been shown to have protective actions and significantly increase cell viability. nih.gov The antioxidant properties of β-carboline derivatives may be linked to their ability to influence the number of free radicals and reactive oxygen species. researchgate.net

Anti-inflammatory Pathway Modulation

The anti-inflammatory potential of β-carboline derivatives has been explored through their ability to modulate key inflammatory pathways. In a study investigating the effects of β-carboline alkaloids on lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, several derivatives demonstrated potent activity in suppressing the overproduction of nitric oxide (NO). nih.gov

Specifically, certain β-carboline-type alkaloids prominently inhibited the high expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner. nih.gov This suggests that these compounds suppress NO production by down-regulating the expression of the inflammatory protein iNOS. nih.gov However, the same study found that these β-carboline derivatives had no inhibitory effect on the expression of cyclooxygenase-2 (COX-2) protein, indicating a specific mechanism of anti-inflammatory action that does not involve the COX-2 pathway. nih.gov

Antiviral Activity Investigations (e.g., HIV Integrase Inhibition)

The emergence of drug-resistant viral strains necessitates the continued exploration of novel chemical scaffolds for antiviral drug development. The β-carboline framework, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including potential antiviral properties. While direct experimental data on the anti-HIV activity of Benzyl 9H-beta-carboline-3-carboxylate is not extensively available in the current body of scientific literature, investigations into closely related derivatives, particularly esters of β-carboline-3-carboxylic acid, provide valuable insights into the potential of this compound class as inhibitors of viral replication, including the inhibition of key viral enzymes such as HIV integrase.

Research into the anti-HIV properties of β-carboline derivatives has identified promising activity in cellular assays. A notable example is the evaluation of a series of β-carboline derivatives where the methyl ester analog, 1-Formyl-beta-carboline-3-carboxylic acid methyl ester, demonstrated significant inhibition of the human immunodeficiency virus (HIV-1). nih.gov This finding underscores the potential of the β-carboline-3-carboxylate scaffold as a starting point for the development of novel anti-HIV agents.

In preclinical evaluations, this methyl ester derivative was tested in a human CD4+ T cell line (CEM-GFP) infected with the HIV-1 NL4.3 virus, revealing potent antiviral efficacy. nih.gov The inhibitory concentration at which 50% of the viral replication is blocked (IC50) was determined to be 2.9 µM for this compound. nih.gov

To elucidate the potential mechanism of action, computational docking studies were performed on 1-Formyl-beta-carboline-3-carboxylic acid methyl ester against key HIV enzymes: reverse transcriptase (RT), protease (PR), and integrase (IN). semanticscholar.org These studies aimed to predict the binding affinity and interaction patterns of the compound with the active sites of these viral enzymes. The results of these in silico analyses suggested that the compound could fit within the active sites of all three enzymes, with a particularly favorable binding energy score and interaction profile with HIV reverse transcriptase. semanticscholar.org While these computational models provide a hypothetical basis for the observed anti-HIV activity, they also indicate a potential for these derivatives to interact with HIV integrase. However, it is important to note that these are predictive studies, and further experimental validation is required to confirm the specific inhibitory activity against each enzyme.

Further empirical studies are essential to specifically determine the HIV integrase inhibitory activity and the broader antiviral profile of this compound. Such research would involve in vitro enzymatic assays with purified HIV integrase to quantify the direct inhibitory effect, as well as cell-based antiviral assays to confirm its activity against viral replication in a cellular context.

Interactive Data Table: Anti-HIV Activity of a β-Carboline-3-carboxylate Derivative

Below are the details of the reported anti-HIV activity for a closely related methyl ester derivative.

| Compound Name | Virus Strain | Cell Line | Activity (IC50) |

| 1-Formyl-beta-carboline-3-carboxylic acid methyl ester | HIV-1 NL4.3 | CEM-GFP | 2.9 µM |

Computational and Theoretical Investigations of Benzyl 9h Beta Carboline 3 Carboxylate

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of ligands, such as β-carboline derivatives, to the active sites of proteins or DNA.

Research on N-9 substituted β-carbolines has utilized molecular docking to explore their potential as anticancer agents. mdpi.com In one such study, a derivative, methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, was docked into the active site of the Cyclin-Dependent Kinase 2 (CDK2) enzyme (PDB ID: 1PYE), a key regulator of the cell cycle. mdpi.comsciforum.net The simulation predicted a strong binding affinity, suggesting a potential mechanism for its anticancer activity. mdpi.com The docking results revealed key molecular interactions responsible for the stable binding within the enzyme's pocket. mdpi.comsciforum.net

Key interactions included hydrogen bonding between the ligand's carbonyl ester group and the amino acid LYS:33, as well as another hydrogen bond involving the Cl atom of the benzyl (B1604629) ring and the residue LEU:83. mdpi.comsciforum.net The compound also formed interactions with other essential amino acids, including ASP:145, ASP:86, PHE:82, and ILE:10. mdpi.comsciforum.net The predicted binding scores and modes were found to be similar to those of the co-crystallized ligand in the protein, reinforcing the potential of this β-carboline scaffold as a CDK2 inhibitor. mdpi.com

| Parameter | Finding | Source |

| Ligand | Methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate | mdpi.com, sciforum.net |

| Target | Cyclin-Dependent Kinase 2 (CDK2) (PDB: 1PYE) | mdpi.com, sciforum.net |

| Binding Energy | -11.9975 kcal/mol | mdpi.com, sciforum.net |

| Key H-Bond Interactions | LYS:33, LEU:83 | mdpi.com, sciforum.net |

| Other Interacting Residues | ASP:145, ASP:86, PHE:82, ILE:10 | mdpi.com, sciforum.net |

Furthermore, studies on related N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids have demonstrated through docking that these compounds can act as DNA intercalating agents. nih.gov The simulations showed the β-carboline moiety inserting itself between the base pairs of a d(CGATCG)₂ oligonucleotide, a mechanism consistent with the cytotoxic activity of many anticancer drugs. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This method is particularly useful when the three-dimensional structure of the biological target is unknown.

For the β-carboline class of compounds, pharmacophore modeling combined with Quantitative Structure-Activity Relationship (QSAR) studies has been employed to investigate the structural requirements for antitumor activity. benthamdirect.comresearchgate.net These studies generate 3D QSAR models that provide detailed structural insights and highlight the crucial features for binding and activity. benthamdirect.comresearchgate.net

A five-point pharmacophore hypothesis for β-carboline derivatives with antitumor activity was developed, leading to 3D-QSAR models with good statistical significance. benthamdirect.com The models suggested that the presence of bulky groups at certain positions of the β-carboline skeleton is favorable for producing potent compounds. researchgate.net This information is vital for rational drug design, allowing for the in silico design of new, potentially more potent analogs by modifying the core structure to better fit the pharmacophore model. researchgate.netmdpi.com For instance, based on QSAR outcomes, new derivatives can be designed and synthesized with the aim of enhancing their anticancer profiles. researchgate.netmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) provide insights into molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies, which are fundamental to understanding a molecule's reactivity and interactions. core.ac.uknih.gov

For β-carboline and its derivatives, quantum chemical methods have been used to calculate various descriptors for QSAR studies. asianpubs.org These descriptors include heat of formation, HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, absolute hardness, and electronegativity. asianpubs.org These calculated parameters have shown significant relationships with the observed biological activity of β-carbolines at the benzodiazepine (B76468) receptor. asianpubs.org

DFT calculations, particularly using the B3LYP functional with the 6-31G(d) basis set, have been confirmed as a reliable method for optimizing molecular geometries and calculating the spectroscopic (IR and Raman) spectra of molecules with structures related to the β-carboline core. nih.gov Such calculations can elucidate the stereochemistry and mechanism of reactions involving β-carbolines. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO-LUMO) helps in understanding the charge transfer interactions within the molecule and its potential reactivity with biological targets. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug design, MD simulations are crucial for assessing the stability of a ligand-receptor complex predicted by molecular docking. mdpi.com

For β-carboline derivatives, MD simulations have been used to validate docking results and understand the dynamic behavior of the ligand in the binding pocket of its target. nih.govnih.gov For example, after docking β-carboline alkaloids into the 5-HT1A receptor, 100-nanosecond MD simulations were performed. nih.gov The results showed that the top candidate compounds maintained ideal contacts with essential amino acid residues and expressed higher stability and compactness within the binding site compared to a reference drug. nih.gov

The stability of the protein-ligand complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. mdpi.com Stable RMSD values indicate that the ligand remains securely bound in the active site and that the complex reaches equilibrium. researchgate.net These simulations provide a more realistic and dynamic view of the binding interactions than static docking poses alone. nih.govresearchgate.net

In Silico Prediction Methodologies (e.g., ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to forecast the pharmacokinetic properties and drug-likeness of a compound early in the drug discovery process. mdpi.com These predictions help to identify candidates with favorable profiles and flag those likely to fail due to poor pharmacokinetics.

Several studies on β-carboline derivatives have included in silico ADME predictions. tandfonline.comnih.gov These calculations often assess compliance with Lipinski's "rule of five," a set of guidelines used to predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov Promising β-carboline derivatives have been shown to obey this rule. tandfonline.comnih.gov

Beyond Lipinski's rule, other properties are also predicted. For instance, in silico studies on β-carboline alkaloids have predicted high permeability in Caco-2 cells, which is an indicator of intestinal absorption. mdpi.com These models also suggested a high probability (>95%) of absorption by the human intestine and the ability to cross the blood-brain barrier, indicating a favorable pharmacokinetic profile for CNS-targeting drugs. mdpi.com Such ADME predictions are crucial for prioritizing which compounds should be advanced to more complex and costly experimental testing. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic methodologies for Benzyl 9H-β-carboline-3-carboxylate in academic laboratories?

- Methodological Answer : Synthesis typically involves esterification of β-carboline-3-carboxylic acid with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), catalyzed by DMAP (4-dimethylaminopyridine). Solvent choice (e.g., dichloromethane or DMF) impacts reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Enzymatic approaches, as demonstrated in benzyl acetate synthesis, may offer greener alternatives under mild conditions .

Q. How should researchers assess the purity and structural integrity of Benzyl 9H-β-carboline-3-carboxylate?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with acetonitrile-water gradient (e.g., 60:40 to 90:10) to determine purity (>95%).

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm ester linkage (δ ~5.2 ppm for benzyl CH₂) and β-carboline aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺. Cross-validate with FT-IR for carbonyl (C=O) stretches (~1700 cm⁻¹) .

Q. What storage conditions ensure the stability of Benzyl 9H-β-carboline-3-carboxylate?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture and prolonged exposure to ambient oxygen, which may degrade ester bonds. Regular stability assays (e.g., TLC or HPLC every 6 months) are advised. Similar protocols for benzyl cinnamate highlight the importance of dry, ventilated storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Benzyl 9H-β-carboline-3-carboxylate under varying solvent systems?

- Methodological Answer : Conduct a factorial design of experiments (DoE) to evaluate solvent polarity (e.g., DCM vs. THF), temperature (25–60°C), and catalyst loading (0.1–5 mol% DMAP). Monitor real-time kinetics via in-situ FT-IR for ester bond formation. For example, enzyme-catalyzed synthesis of benzyl acetate achieved 85% yield at 40°C in hexane, suggesting non-polar solvents may enhance esterification efficiency .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) during structural confirmation?

- Methodological Answer : Discrepancies may arise from residual solvents, tautomerism, or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. Repeat MS under alternative ionization modes (e.g., ESI vs. MALDI). Compare with computational NMR predictions (DFT-based tools like ACD/Labs). For β-carboline derivatives, ensure deuterated solvents fully dissolve the compound to avoid aggregation artifacts .

Q. How do substituents on the β-carboline core influence the biological activity of Benzyl 9H-β-carboline-3-carboxylate derivatives?

- Methodological Answer : Perform SAR (structure-activity relationship) studies by synthesizing analogs with modifications at positions 1, 2, or 9 of the β-carboline ring. Test in vitro against target enzymes (e.g., topoisomerase I) using fluorescence-based assays. For example, methyl or halogen substitutions at position 1 may enhance lipophilicity and cellular uptake, as seen in related benzyl ester prodrugs .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in Benzyl 9H-β-carboline-3-carboxylate synthesis?

- Methodological Answer : Standardize starting material purity (β-carboline-3-carboxylic acid ≥98% by HPLC) and benzyl alcohol source. Implement QC checkpoints:

- Intermediate Analysis : Monitor coupling reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Post-Purification : Use Karl Fischer titration to ensure moisture content <0.1%. Variability in benzyl benzoate synthesis was mitigated by strict control of reaction time and stoichiometry .

Safety and Handling

Q. What safety protocols are critical when handling Benzyl 9H-β-carboline-3-carboxylate?

- Methodological Answer : While specific hazard data is limited, apply general benzyl ester precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to benzyl cinnamate protocols for emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.